1,2,5-Trithiepane 5-oxide
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Overview
Description
1,2,5-Trithiepane 5-oxide is an organosulfur compound with the molecular formula C₄H₈OS₃ It is a heterocyclic compound containing sulfur and oxygen atoms within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trithiepane 5-oxide can be synthesized through the oxidation of 1,2,5-trithiepane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trithiepane 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent 1,2,5-trithiepane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 1,2,5-Trithiepane.
Substitution: Substituted 1,2,5-trithiepane derivatives.
Scientific Research Applications
1,2,5-Trithiepane 5-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,5-trithiepane 5-oxide involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trithiepane: The parent compound without the oxide group.
1,4,5-Oxadithiepane: A similar compound with an oxygen atom in the ring.
1,4-Dithiane: A six-membered ring compound with two sulfur atoms.
Uniqueness
1,2,5-Trithiepane 5-oxide is unique due to the presence of the oxide group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
IUPAC Name |
1,2,5-trithiepane 5-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS3/c5-8-3-1-6-7-2-4-8/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRICGUEIZSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCSS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570880 |
Source
|
Record name | 1,2,5lambda~4~-Trithiepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22809-86-5 |
Source
|
Record name | 1,2,5lambda~4~-Trithiepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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